molecular formula C18H19N3OS B2877080 2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 852413-77-5

2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2877080
CAS No.: 852413-77-5
M. Wt: 325.43
InChI Key: NFIRYUGRENXVGX-UHFFFAOYSA-N
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Description

2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide is a synthetic small molecule featuring a benzodiazole core substituted with a methyl group at position 5, a sulfanyl (-S-) linker, and an acetamide group connected to a 4-methylbenzyl moiety. Benzodiazole derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors, via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-12-3-6-14(7-4-12)10-19-17(22)11-23-18-20-15-8-5-13(2)9-16(15)21-18/h3-9H,10-11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIRYUGRENXVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzimidazole core with a thiol or disulfide compound under appropriate conditions.

    Attachment of the Acetamide Moiety: The final step involves the reaction of the sulfanyl-substituted benzimidazole with an acetamide derivative, such as N-[(4-methylphenyl)methyl]acetamide, under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the benzimidazole ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole and acetamide derivatives.

Scientific Research Applications

2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.

    Medicine: It can be investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfanyl group may enhance the compound’s binding affinity and specificity for its targets, while the acetamide moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name & Source Core Structure Acetamide Substituent Key Modifications Bioactivity/Notes Reference
Target Compound Benzo[d]imidazole N-(4-methylbenzyl) 5-methyl substitution on benzodiazole No direct bioactivity reported N/A
N-[(4-Chlorophenyl)methyl] analog Benzo[d]imidazole N-(4-chlorobenzyl) Chloro vs. methyl on benzyl group Synthetic product; activity unspecified
8g () 1,3,4-Oxadiazole N-(4-methylphenyl) Oxadiazole core; indole substitution Enzyme inhibition activity noted
9d () Benzodiazole-Triazole-Thiazole N-(4-methylphenyl thiazole) Triazole-thiazole hybrid scaffold Docking studies suggest binding affinity to targets
Compound 29 () Benzo[d]imidazole N-(4-ethylphenyl) Ethyl and methylsulfonyl groups Anticancer activity inferred
OLC-12 () Triazole N-(4-isopropylphenyl) Pyridine-triazole hybrid Orco agonist activity in insects

Impact of Core Heterocycle Modifications

  • Benzodiazole vs. Oxadiazole/Thiazole/Triazole: The benzodiazole core (target compound) offers planar aromaticity for DNA intercalation or enzyme binding, as seen in docking studies of related compounds . Triazole-thiazole hybrids (e.g., 9d in ) expand hydrogen-bonding capacity, improving target engagement .

Substituent Effects on Bioactivity

  • N-Substituents on Acetamide :

    • The 4-methylbenzyl group in the target compound may enhance lipophilicity, aiding membrane permeability.
    • Chloro substitution ( analog) could alter electronic properties, affecting target binding or toxicity .
    • Bulky groups (e.g., isopropyl in OLC-12) may sterically hinder interactions but improve selectivity .
  • Benzodiazole Substitutions :

    • Methyl at position 5 (target) vs. ethyl/methylsulfonyl (Compound 29, ) influences steric bulk and solubility. Sulfonyl groups in Compound 29 may enhance solubility and pharmacokinetics .

Biological Activity

The compound 2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC18H19N3O2S
Molecular Weight341.43 g/mol
CAS Number330950-80-6

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth through interference with essential cellular processes.
  • Anticancer Properties : It may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death pathways.

Research indicates that compounds with similar structures often interact with enzymes and receptors critical to disease pathways, suggesting a multi-targeted approach in their mechanism of action .

Antimicrobial Activity

In vitro studies have demonstrated that This compound exhibits significant antimicrobial properties against various pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). The findings reveal:

Cell LineIC50 (µM)
MCF-715.3 ± 2.1
HCT11622.5 ± 3.4

These results suggest that the compound has potent anticancer activity and could serve as a lead structure for developing new cancer therapeutics .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Layek et al. highlighted the effectiveness of similar benzodiazole derivatives against resistant strains of bacteria, suggesting that modifications to the benzodiazole core could enhance antimicrobial properties .
  • Cytotoxicity Assessment : In a comparative study, researchers evaluated the cytotoxic effects of various benzodiazole derivatives on cancer cell lines, determining that structural variations significantly influenced their potency .

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